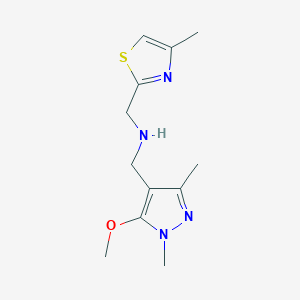
1-(5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)-N-((4-methylthiazol-2-yl)methyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)-N-((4-methylthiazol-2-yl)methyl)methanamine is a synthetic organic compound It features a pyrazole ring substituted with methoxy and dimethyl groups, and a thiazole ring linked via a methanamine bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)-N-((4-methylthiazol-2-yl)methyl)methanamine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones.
Methoxy and Dimethyl Substitution: The pyrazole ring can be further functionalized by introducing methoxy and dimethyl groups using appropriate reagents and conditions.
Thiazole Ring Formation: The thiazole ring can be synthesized separately through cyclization reactions involving thioamides and α-haloketones.
Coupling Reaction: The final step involves coupling the pyrazole and thiazole rings via a methanamine bridge using reductive amination or similar reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)-N-((4-methylthiazol-2-yl)methyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)-N-((4-methylthiazol-2-yl)methyl)methanamine may have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)-N-((4-methylthiazol-2-yl)methyl)methanamine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-(5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)-N-methylmethanamine: Lacks the thiazole ring.
1-(5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)-N-((4-methylthiazol-2-yl)methyl)ethanamine: Has an ethyl group instead of a methanamine bridge.
Uniqueness
1-(5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)-N-((4-methylthiazol-2-yl)methyl)methanamine is unique due to the presence of both pyrazole and thiazole rings, which may confer distinct chemical and biological properties. Its specific substitution pattern and molecular structure could result in unique reactivity and interactions compared to similar compounds.
Properties
Molecular Formula |
C12H18N4OS |
|---|---|
Molecular Weight |
266.37 g/mol |
IUPAC Name |
1-(5-methoxy-1,3-dimethylpyrazol-4-yl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]methanamine |
InChI |
InChI=1S/C12H18N4OS/c1-8-7-18-11(14-8)6-13-5-10-9(2)15-16(3)12(10)17-4/h7,13H,5-6H2,1-4H3 |
InChI Key |
GAQHRDZSTHYHNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)CNCC2=C(N(N=C2C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


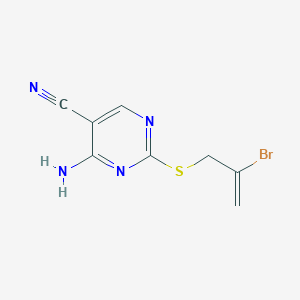
![2-Amino-N-isobutylbenzo[d]thiazole-6-carboxamide](/img/structure/B14909208.png)
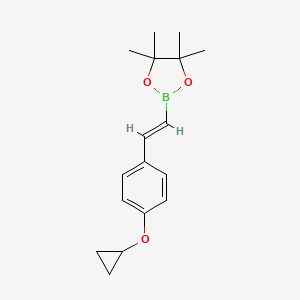
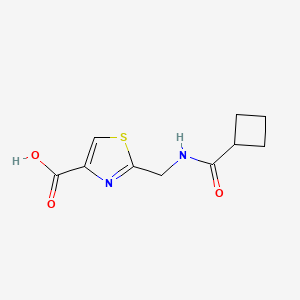

![6-((Cyclopentyl(methyl)amino)methyl)benzo[d][1,3]dioxol-5-ol](/img/structure/B14909234.png)

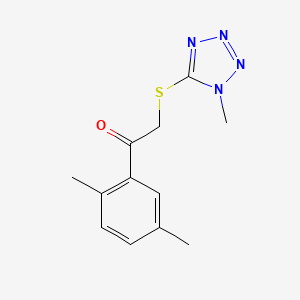

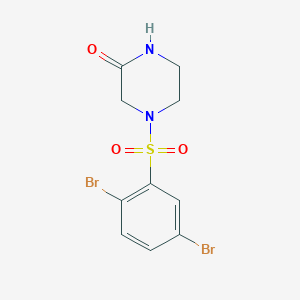
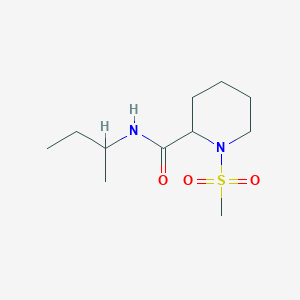
![5-Fluoro-2,7-diazaspiro[3.5]nonane](/img/structure/B14909281.png)
![4,6-Bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-amine](/img/structure/B14909285.png)

